The synthesis of 1-(4-Methoxybenzoyl)-4-(2-pyridinyl)piperazine involves multiple steps. One efficient automated method utilizes a nitro-precursor that undergoes nucleophilic fluorination with no-carrier-added [18F]F−. This fluorine is first trapped on a QMA cartridge and then eluted with a specific solvent mixture. The reaction occurs at high temperatures (190°C) in DMSO and requires further purification using preparative HPLC to obtain the final radiolabeled p-[18F]MPPF product. []
1-(4-Methoxybenzoyl)-4-(2-pyridinyl)piperazine acts as a competitive antagonist at both postsynaptic and somatodendritic serotonin 5-HT1A receptors. [] This means it binds to these receptors and prevents the binding of serotonin, inhibiting its effects. Studies show its efficacy in blocking various serotonin-induced responses, including hypothermia and specific behavioral changes in rats. Importantly, it does not demonstrate partial agonist activity at these receptors. [] Further research suggests that while its antagonism appears competitive in the dorsal raphe nucleus, it might exhibit partly noncompetitive antagonism in the hippocampus, highlighting potential regional differences in its action. []
The primary application of radiolabeled p-[18F]MPPF is in Positron Emission Tomography (PET) imaging for studying serotonin 5-HT1A receptors in living brains. [] Its ability to cross the blood-brain barrier and its high specificity for 5-HT1A receptors, as demonstrated through in vivo displacement studies, make it a suitable candidate for this purpose. [] The presence of a stable carbon-fluorine bond in p-[18F]MPPF facilitates its use as a radiotracer, and its binding characteristics allow for the quantification and visualization of 5-HT1A receptor binding sites in the brain. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8